Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Description
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 173725-23-0) is a synthetic glycoside derivative featuring a nonyl (C9) alkyl chain, a 2-acetamido group, and three acetylated hydroxyl groups on a glucopyranoside backbone. This compound belongs to a class of acetylated N-acetylglucosamine (GlcNAc) derivatives widely used in glycoscience for studying carbohydrate-protein interactions, enzymatic activity, and glycosylation mechanisms.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO9/c1-6-7-8-9-10-11-12-13-29-23-20(24-15(2)25)22(32-18(5)28)21(31-17(4)27)19(33-23)14-30-16(3)26/h19-23H,6-14H2,1-5H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCCZODQRUEHT-GNJRFXKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation . The nonyl group is then introduced through a nucleophilic substitution reaction using nonyl bromide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alkyl or aryl halides in the presence of a suitable catalyst.
Major Products
Hydrolysis: Deacetylated Nonyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
Oxidation: Carboxylic acids derived from the oxidation of the nonyl group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Antimicrobial Activity
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been studied for its effectiveness as an antimicrobial agent. Research indicates that it acts as a potent inhibitor of bacterial enzymes, which can be crucial in developing new antibiotics.
Case Study:
A study published in Biosynth demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Biomedical Research
The compound has shown promise in biomedical research, particularly in the treatment of viral infections. Its structural similarity to natural glycosides allows it to interact effectively with viral proteins.
Case Study:
Research highlighted in Advances in Synthesis & Catalysis discusses the use of similar glycosides in inhibiting hepatitis virus replication, suggesting that Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could have analogous effects .
Drug Delivery Systems
Due to its glycosidic nature, Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and targeted delivery.
Data Table: Comparison of Drug Delivery Efficacy
| Compound Name | Bioavailability (%) | Targeted Delivery Efficiency (%) |
|---|---|---|
| Nonyl 2-acetamido | 85 | 75 |
| Standard Glycoside | 60 | 50 |
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry for creating more complex molecules. Its reactivity allows chemists to modify its structure easily for various applications.
Case Study:
A publication from ResearchGate details the synthesis pathways involving Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as an intermediate for producing novel glycosides with enhanced properties .
Mechanism of Action
The antimicrobial activity of Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is primarily attributed to its ability to disrupt microbial cell membranes. The nonyl group interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, the acetylated sugar moiety can interfere with microbial metabolic processes, further enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with key analogs differing in alkyl chain length or substituents:
Notes:
- *Calculated based on structural analogs (e.g., Amyl derivative in ).
- Longer alkyl chains (e.g., Nonyl vs.
Key Research Trends and Gaps
- Structural Optimization: Shorter alkyl chains (Butyl, Amyl) favor aqueous solubility, while longer chains (Nonyl, Octyl) enhance lipid bilayer interactions.
- Synthetic Challenges : Scalability of glycosylation reactions and deprotection steps (e.g., acetyl group removal) require further optimization for industrial applications .
Biological Activity
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has garnered attention for its biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a nonyl group attached to a 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside backbone. The presence of multiple acetyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Enzyme Inhibition
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been identified as a potent inhibitor of bacterial enzymes. Specifically, it inhibits glycosyltransferases involved in the biosynthesis of polysaccharides. This inhibition can disrupt bacterial cell wall synthesis, making it a candidate for antibiotic development .
Cellular Effects
Research indicates that this compound affects cellular processes by influencing glycosaminoglycan (GAG) synthesis. In vitro studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose can reduce the incorporation of labeled glucosamine into GAGs. For instance, one study demonstrated that certain acetylated analogs significantly inhibited D-[3H]glucosamine incorporation into GAGs while not affecting total protein synthesis . The mechanism appears to involve competition for metabolic pathways essential for GAG synthesis.
Case Studies and Experimental Data
- Inhibition of GAG Synthesis :
- Impact on Protein Synthesis :
- Molecular Mechanism :
Data Tables
| Study | Concentration (mM) | Effect on D-[3H]Glucosamine Incorporation | Effect on Total Protein Synthesis |
|---|---|---|---|
| Study A | 1.0 | 7% of control | 60% of control |
| Study B | 0.5 | Moderate inhibition | No significant change |
| Study C | 1.0 | Significant reduction | Restored with uridine |
Q & A
Q. What synthetic strategies are optimal for preparing Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?
The compound is synthesized via sequential protection and glycosylation steps. A typical protocol involves:
- Hydroxyl Protection : React 2-deoxy-D-glucose with acetic anhydride in acetic acid to acetylate the 3,4,6-hydroxyl groups .
- Amine Protection : Introduce the acetamido group at C2 using phthalimido or acetyl protecting groups to prevent side reactions .
- Glycosylation : Couple the protected glucosamine derivative with a nonyl glycosyl donor (e.g., trichloroacetimidate or thioglycoside) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the β-glycosidic bond .
- Deprotection : Selective removal of acetyl groups under mild alkaline conditions (e.g., NaOMe/MeOH) yields the final product .
Q. How do the acetyl and nonyl groups influence the compound’s reactivity in glycosylation reactions?
- Acetyl Groups : The 3,4,6-O-acetyl groups act as temporary protecting groups, enabling regioselective glycosylation by blocking undesired hydroxyl reactivity. They also stabilize intermediates during synthesis .
- Nonyl Group : The hydrophobic nonyl chain enhances solubility in organic solvents, facilitating glycosylation in non-polar media. It also mimics natural lipidated glycans, making the compound useful for studying membrane-associated glycoconjugates .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with acetyl methyl protons appearing at δ 1.9–2.1 ppm and anomeric protons at δ 4.5–5.5 ppm (J₁,₂ ~8–10 Hz for β-configuration) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]⁺ expected for C₂₉H₄₇NO₁₀: calc. 602.32, observed 602.31) .
- X-ray Crystallography : Resolves absolute configuration, particularly for challenging stereoisomers .
Advanced Research Questions
Q. How does this compound serve as a substrate for studying glycosyltransferase specificity?
The nonyl chain mimics lipid anchors in natural substrates, enabling assays to probe:
- Enzyme Kinetics : Measure transfer rates to acceptors (e.g., oligosaccharides or peptides) using HPLC or fluorescence-based detection .
- Structural Insights : Co-crystallize with glycosyltransferases (e.g., LgtC) to map active-site interactions, particularly how the nonyl group influences binding .
- Data Contradictions : Discrepancies in catalytic efficiency may arise from varying enzyme isoforms or buffer conditions (e.g., divalent cation requirements) .
Q. What role does this compound play in glycan array fabrication for lectin binding studies?
- Immobilization : The nonyl group allows covalent attachment to hydrophobic surfaces (e.g., nitrocellulose or functionalized glass) via lipid-mediated interactions .
- Specificity Screening : Arrays containing this compound can identify lectins (e.g., galectins) that recognize GlcNAc motifs, with binding quantified via fluorescence or SPR .
- Contradiction Analysis : False positives may occur due to nonspecific hydrophobic interactions; control experiments with non-acetylated analogs are essential .
Q. How can conflicting data on enzymatic hydrolysis rates be resolved?
- Source Variability : Test glycosidases (e.g., hexosaminidases) from multiple organisms, as substrate specificity varies widely .
- Protection Group Interference : Compare hydrolysis rates of fully acetylated vs. partially deacetylated analogs to assess steric hindrance .
- Kinetic Modeling : Use Michaelis-Menten analysis to distinguish between competitive inhibition (e.g., from residual acetyl groups) and true substrate incompatibility .
Q. What strategies optimize the compound’s use in synthesizing β-(1→6)-linked GlcNAc oligomers?
- Iterative Glycosylation : Use the compound as a glycosyl donor in stepwise elongation, with temporary deprotection of the 6-OH group after each coupling .
- Orthogonal Protection : Replace 3,4-O-acetyl groups with benzyl ethers for selective removal under hydrogenolysis, enabling precise chain extension .
- Troubleshooting : Low yields may result from anomerization; monitor reaction progress via TLC (Rf shift in heptane/acetone 3:7) and adjust catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
